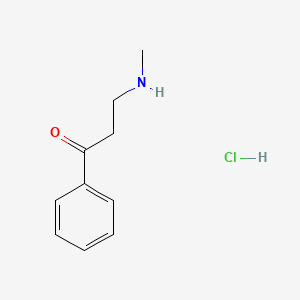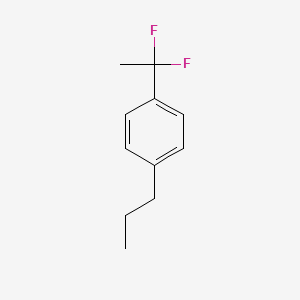
1-(1,1-Difluoroethyl)-4-propylbenzene
Vue d'ensemble
Description
“1,1-Difluoroethyl” is a molecular structure that consists of a two-carbon chain with two fluorine atoms attached to one of the carbons . It’s a part of various compounds used in different fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of compounds containing the “1,1-Difluoroethyl” group often involves the use of 1,1-Difluoroethyl chloride (CH3CF2Cl), a cheap and abundant industrial raw material . A nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with CH3CF2Cl has been reported for the synthesis of (1,1-difluoroethyl)arenes .Molecular Structure Analysis
The molecular formula of “1,1-Difluoroethyl” is C2H3F2 . It has an average mass of 65.042 Da and a monoisotopic mass of 65.020279 Da .Chemical Reactions Analysis
The 1,1-difluoroethyl radical is an interesting model compound for the ethyl radical with two hydrogen atoms substituted by fluorine . The dissociation dynamics of photolytically excited 1,1-difluoroethyl radicals have been studied .Physical And Chemical Properties Analysis
“1,1-Difluoroethyl” is slightly soluble in water and soluble in alcohol and ether . More specific physical and chemical properties would depend on the specific compound that the “1,1-Difluoroethyl” group is a part of.Applications De Recherche Scientifique
Oxidation Studies
- Oxidation Mechanisms : The oxidation of n-propylbenzene, a compound structurally similar to 1-(1,1-Difluoroethyl)-4-propylbenzene, has been studied in a jet-stirred reactor. The research focuses on the high-temperature oxidation processes and the formation of intermediates and final products, providing insights into the complex reaction mechanisms of such compounds (Dagaut et al., 2002).
Photocatalysis
- Photocatalyzed Oxidation : A study on the photocatalyzed oxidation of benzylic compounds, which are related to the chemical structure of 1-(1,1-Difluoroethyl)-4-propylbenzene, demonstrates a route to synthesize electron-deficient, fluorinated benzylic compounds. This research highlights the potential of photocatalysis in manipulating fluorinated benzene derivatives (Bloom et al., 2014).
Fluorination Techniques
- Advances in Fluorination : Research on the introduction of the CF2Me residue, which is structurally similar to the difluoroethyl group in 1-(1,1-Difluoroethyl)-4-propylbenzene, highlights the significance of fluorinated groups in pharmaceuticals and materials science. This work emphasizes the development of direct methodologies for 1,1-difluoroethylation reactions (Carbonnel et al., 2019).
Organometallic Chemistry
- Application in Organometallic Chemistry : Fluorobenzenes, including those with difluoroethyl groups, are increasingly used in organometallic chemistry and catalysis. Their fluorine substituents affect the electron density and reactivity, making them useful as solvents or ligands in various reactions (Pike et al., 2017).
Safety And Hazards
Orientations Futures
The future directions in the research and application of “1,1-Difluoroethyl”-containing compounds are vast. For instance, the direct introduction of the difluoroethyl (CF2CH3) group onto aromatic rings using CH3CF2Cl is a promising area of research . Additionally, the impact of fluorine substitution on the statistical behavior of the decomposition of ethyl radicals is another interesting area of study .
Propriétés
IUPAC Name |
1-(1,1-difluoroethyl)-4-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2/c1-3-4-9-5-7-10(8-6-9)11(2,12)13/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHCVHUCXRTLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-4-propylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390473.png)
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390474.png)
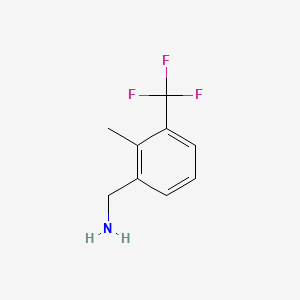
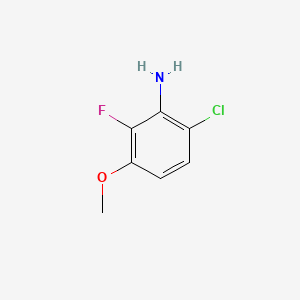
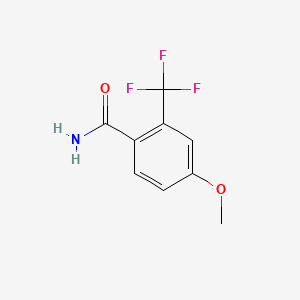
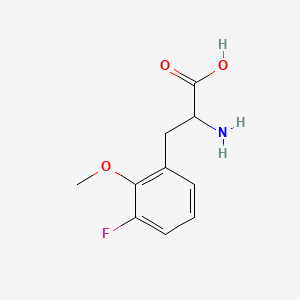
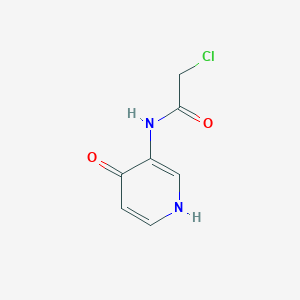
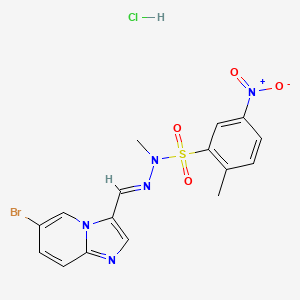
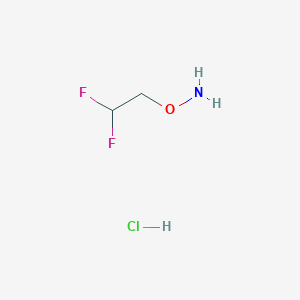
![Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1390488.png)
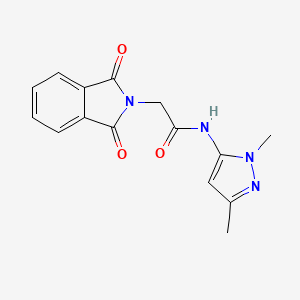
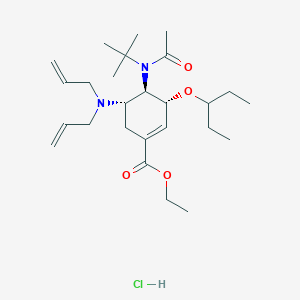
![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)
